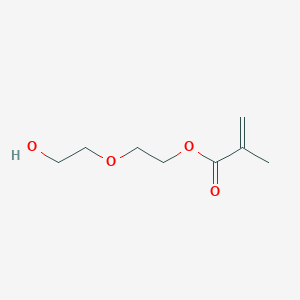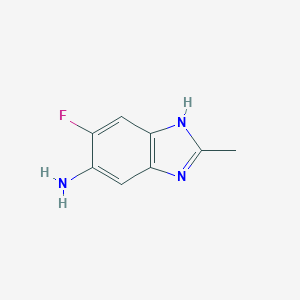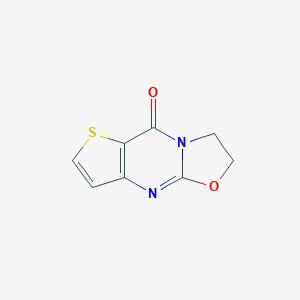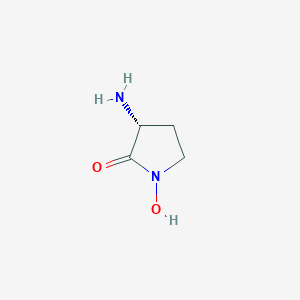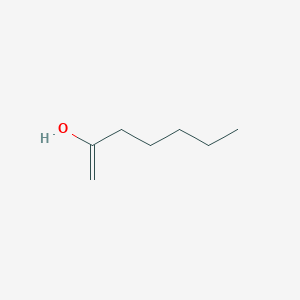![molecular formula C13H12Cl2N2O3 B040127 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 121593-87-1](/img/structure/B40127.png)
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. It is a heterocyclic compound that belongs to the pyrimidine family and has a molecular formula of C14H12Cl2N2O3.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting the activity of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, thereby regulating their activity. Inhibition of protein kinases can lead to the disruption of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes. In addition, it has been shown to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione in lab experiments is its potential as a potent inhibitor of protein kinases. This makes it a valuable tool for studying the role of protein kinases in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione. One possible direction is the development of more efficient synthesis methods that can yield higher yields of the compound. Another possible direction is the study of the compound's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Furthermore, the compound's potential as a protein kinase inhibitor can be further explored to gain a better understanding of the role of protein kinases in various cellular processes.
Méthodes De Synthèse
The synthesis of 6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been reported in the literature. The most commonly used method involves the reaction of 3-chloro-4-methoxybenzylamine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with chloroacetyl chloride and ammonium acetate to yield the final product.
Applications De Recherche Scientifique
6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes.
Propriétés
Numéro CAS |
121593-87-1 |
|---|---|
Formule moléculaire |
C13H12Cl2N2O3 |
Poids moléculaire |
315.15 g/mol |
Nom IUPAC |
6-chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-16-12(18)6-11(15)17(13(16)19)7-8-3-4-10(20-2)9(14)5-8/h3-6H,7H2,1-2H3 |
Clé InChI |
ZATKIOGERXWFBW-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl |
SMILES canonique |
CN1C(=O)C=C(N(C1=O)CC2=CC(=C(C=C2)OC)Cl)Cl |
Synonymes |
6-CHLORO-1-[(3-CHLORO-4-METHOXYPHENYL)METHYL]-3-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

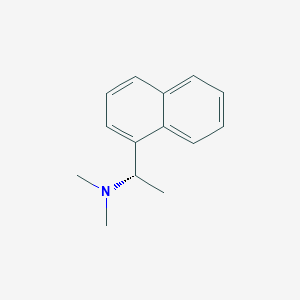
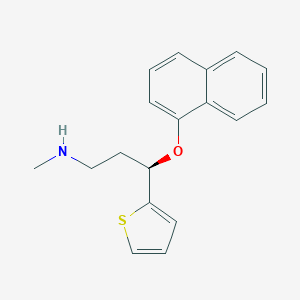
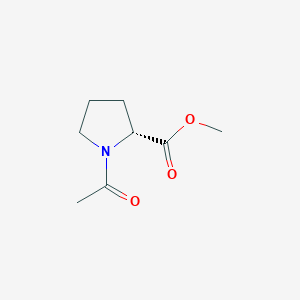
![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
